molecular formula C17H14N2O B184062 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile CAS No. 62172-57-0

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

Cat. No.: B184062
CAS No.: 62172-57-0
M. Wt: 262.3 g/mol
InChI Key: SUCYGZUQJXUYID-UHFFFAOYSA-N
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Description

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.3 g/mol. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile typically involves the reaction of isoquinoline derivatives with benzoyl chloride and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroquinolin-4(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.

    1H-Pyrazolo[3,4-b]quinolines: These compounds also belong to the class of isoquinoline derivatives and have similar chemical properties.

Uniqueness

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzoyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYGZUQJXUYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C#N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62172-57-0
Record name NSC114983
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
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Q & A

Q1: What is the structural characterization of 2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile?

A1: The research article focuses on the crystal structure of 2-benzoyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile. [] While it doesn't explicitly state the molecular formula or weight, these can be deduced from the structure. The paper primarily delves into the crystallographic data obtained through X-ray diffraction, providing insights into the compound's spatial arrangement at the molecular level.

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